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molecular formula C10H22N4 B101098 Piperazine, 1,1'-(1,2-ethanediyl)bis- CAS No. 19479-83-5

Piperazine, 1,1'-(1,2-ethanediyl)bis-

Cat. No. B101098
M. Wt: 198.31 g/mol
InChI Key: XDHVNMPVLPEHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05530119

Procedure details

1,1'-ethylenedipiperazine (1.98 g, 10 mmol) is dissolved in 20 mL of dioxane:water (1:1) mixture and 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (2.46 g, 10 mmol) is added. The mixture is then stirred until no starting material is detected on thin layer chromatography. The obtained mixture is fractionally separated by silica gel chromatography, followed by RP-HPLC to obtain N-[4-tert-butoxycarbonylpiperazino]ethyl-piperazine. Following the procedure of Example 6, but replacing 1-benzylpiperazine with N-[4-tert-butoxycarbonylpiperazino]ethyl-piperazine, provides the desired compound. The product of Example 3 (2.1 g, 2.03 mmol), N-[4-tert-butoxycarbonylpiperazino]ethyl-piperazine (1.817 g, 6.09 mmol), and triethylamine (0.85 mL, 6.09 mmol) in 10 mL of methylene chloride are used. The obtained product (1.0 g) is treated with 48%-HF (4 mL) in 35 mL of acetonitrile in the procedure described in Example 5, followed by a carefully deprotection of N-tert-butoxycarbonyl group with 10% trifluoroacetic acid to obtain the pure title compound.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)[CH2:2][N:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.[C:15]([O:19][C:20](ON=C(C1C=CC=CC=1)C#N)=[O:21])([CH3:18])([CH3:17])[CH3:16]>O1CCOCC1.O>[C:15]([O:19][C:20]([N:6]1[CH2:7][CH2:8][N:3]([CH2:2][CH2:1][N:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)[CH2:4][CH2:5]1)=[O:21])([CH3:18])([CH3:17])[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
C(CN1CCNCC1)N1CCNCC1
Name
Quantity
2.46 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1.O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is then stirred until no starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The obtained mixture is fractionally separated by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CCN1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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